molecular formula C12H20ClN5 B15111411 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B15111411
M. Wt: 269.77 g/mol
InChI Key: BVEVMAVRYGGFND-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.

Scientific Research Applications

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure, which may confer specific biological activities and chemical reactivity not found in other similar compounds

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-6-14-17)9-13-8-11-5-7-16(3)15-11;/h4-7,10,13H,8-9H2,1-3H3;1H

InChI Key

BVEVMAVRYGGFND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

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